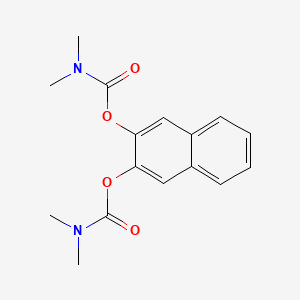
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone, also known as EFQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. EFQ belongs to the class of quinazolinone compounds and has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to inhibit the activity of tyrosine kinases, which are critical for the growth and survival of cancer cells. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone for lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it an ideal compound for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone. One potential direction is the development of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone derivatives with improved solubility and specificity for certain enzymes and signaling pathways. Another potential direction is the study of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone in combination with other anti-cancer agents to enhance its efficacy. Additionally, the study of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone in animal models of cancer and neurodegenerative diseases could provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the cyclization of the resulting intermediate with 2-furyl isothiocyanate. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. One of the most promising applications of 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone is in the field of cancer research. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has been shown to exhibit anti-cancer properties by inhibiting the growth of tumor cells in vitro and in vivo. 3-(4-ethoxyphenyl)-2-(2-furyl)-4(3H)-quinazolinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-(furan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-2-24-15-11-9-14(10-12-15)22-19(18-8-5-13-25-18)21-17-7-4-3-6-16(17)20(22)23/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRFXMSIYZNWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356710 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |
CAS RN |
62820-51-3 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-ethoxyphenyl)-2-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)



![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)